Benzyltriphenylphosphonium tetrafluoroborate
Description
Historical Development and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of organophosphorus chemistry and the discovery of phosphonium salts as synthetic intermediates. The foundational work began in 1904 when Pfeiffer and Sauvage first prepared triphenylphosphine, establishing the chemical basis for subsequent phosphonium salt development. This pioneering work laid the groundwork for understanding the nucleophilic properties of triarylphosphines and their capacity to undergo quaternization reactions with alkyl halides.
The most significant breakthrough came in 1954 with Georg Wittig's discovery of the Wittig reaction, which demonstrated the utility of phosphonium ylides in converting aldehydes and ketones to alkenes. Wittig and Georg Geissler reported the reaction of methylenetriphenylphosphorane with benzophenone to form 1,1-diphenylethene and triphenylphosphine oxide in quantitative yield. This discovery, which later earned Wittig the Nobel Prize in Chemistry in 1979, established the fundamental importance of phosphonium salts as precursors to these reactive ylide intermediates.
The development of benzyltriphenylphosphonium salts specifically emerged from the need to create stable, easily handled phosphonium compounds that could serve as efficient Wittig reagent precursors. Traditional preparations initially focused on the bromide and chloride salts, which were synthesized through the nucleophilic substitution reaction between triphenylphosphine and benzyl halides. The conventional synthesis involves reacting benzyl chloride with triphenylphosphine in chlorinated solvents such as chloroform or dichloromethane, where triphenylphosphine attacks the electrophilic benzyl carbon to form the phosphonium ion.
The specific tetrafluoroborate variant represents a later refinement in phosphonium salt chemistry, developed to address limitations associated with halide counterions. The tetrafluoroborate anion offers several advantages including enhanced thermal stability, improved solubility characteristics in organic solvents, and reduced nucleophilicity compared to chloride or bromide counterions. These properties make the tetrafluoroborate salt particularly valuable in synthetic applications where controlled reactivity and predictable handling characteristics are essential.
Modern synthetic approaches have continued to evolve, with researchers developing more efficient and environmentally friendly preparation methods. Recent patent literature describes aqueous-phase synthesis methods that eliminate the need for chlorinated solvents while maintaining high yields and product purity. These developments reflect the ongoing refinement of phosphonium salt preparation techniques and the continued importance of these compounds in synthetic organic chemistry.
Structural Classification in Organophosphonium Chemistry
This compound belongs to the broader class of quaternary phosphonium salts, which are characterized by a central phosphorus atom bonded to four organic substituents, resulting in a positively charged phosphonium cation. Within this classification system, the compound represents a tetraorganophosphonium cation, specifically featuring three phenyl groups and one benzyl group attached to the phosphorus center, paired with a tetrafluoroborate anion.
The structural framework of phosphonium compounds follows well-established patterns in organophosphorus chemistry. The phosphorus atom adopts a tetrahedral geometry, with bond angles approaching the ideal tetrahedral value of 109.5 degrees. In this compound, the crystal structure reveals this characteristic tetrahedral arrangement around the phosphorus atom, with the benzyl group contributing additional steric bulk that influences both the compound's physical properties and its reactivity patterns.
The classification of this compound within organophosphonium chemistry can be understood through several structural perspectives. Firstly, it represents a mixed alkyl-aryl phosphonium salt, combining the aromatic character of the three phenyl substituents with the aliphatic nature of the benzyl group. This structural combination provides a balance between stability and reactivity that proves advantageous in synthetic applications.
Table 1: Structural Classification of this compound
| Classification Category | Description | Structural Features |
|---|---|---|
| Primary Class | Quaternary Phosphonium Salt | Four substituents bonded to phosphorus |
| Substitution Pattern | Tetraorganophosphonium | All four substituents are organic groups |
| Aromatic Content | Mixed Alkyl-Aryl | Three phenyl groups, one benzyl group |
| Counterion Type | Tetrafluoroborate Salt | BF₄⁻ anion |
| Geometric Arrangement | Tetrahedral | ~109.5° bond angles around phosphorus |
The tetrafluoroborate counterion represents a significant structural feature that distinguishes this compound from other benzyltriphenylphosphonium salts. Tetrafluoroborate anions are classified as weakly coordinating anions, meaning they exhibit minimal interaction with the phosphonium cation beyond simple electrostatic attraction. This weak coordination behavior contributes to the compound's stability and influences its solubility characteristics in various solvents.
From a synthetic chemistry perspective, this compound functions as a masked form of the corresponding phosphonium ylide. Upon treatment with appropriate bases, the benzyl methylene group can be deprotonated to generate the reactive ylide species that participates in Wittig reactions. This transformation represents a fundamental aspect of the compound's utility in organic synthesis and defines its role within the broader context of Wittig reagent chemistry.
Table 2: Physical and Chemical Properties of this compound
The structural classification of this compound also encompasses its role as a phase-transfer catalyst. The combination of the lipophilic phosphonium cation with the hydrophilic tetrafluoroborate anion creates amphiphilic properties that enable the compound to facilitate reactions between reagents in different phases. This characteristic extends the utility of this compound beyond its primary role as a Wittig reagent precursor.
Properties
IUPAC Name |
benzyl(triphenyl)phosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P.BF4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSIYGMNHUOCDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369970 | |
| Record name | Benzyl(triphenyl)phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31240-52-5 | |
| Record name | Benzyl(triphenyl)phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyltriphenylphosphonium tetrafluoroborate can be synthesized through the reaction of benzyltriphenylphosphonium chloride with tetrafluoroboric acid. The reaction typically involves dissolving benzyltriphenylphosphonium chloride in a suitable solvent, such as methanol, and then adding tetrafluoroboric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a precipitate .
Industrial Production Methods
Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave irradiation has been explored as a method to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
Benzyltriphenylphosphonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyltriphenylphosphonium oxide.
Reduction: It can be reduced to form benzyltriphenylphosphine.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include benzyltriphenylphosphonium oxide, benzyltriphenylphosphine, and various substituted benzyltriphenylphosphonium derivatives .
Scientific Research Applications
Organic Synthesis
BTPPT is widely used as a reagent in organic synthesis. Its role as a phase-transfer catalyst facilitates the preparation of Wittig reagents, which are crucial for forming alkenes from aldehydes or ketones. This application is particularly valuable in synthesizing complex organic molecules where traditional methods may fall short.
Biological Studies
In biological research, BTPPT serves as a probe for investigating mitochondrial membrane potential (ΔΨm). Its cationic nature allows it to selectively accumulate in mitochondria, making it useful for studying mitochondrial function and dynamics in live cells. This property has been exploited in positron emission tomography (PET) imaging to visualize mitochondrial activity in cancer models .
Case Study: Mitochondrial Imaging
- Objective: To assess mitochondrial membrane potential in non-small cell lung cancer (NSCLC).
- Method: The radiolabeled compound 4-[18F]Fluorobenzyltriphenylphosphonium was synthesized and used for PET imaging.
- Results: The study demonstrated the ability to profile mitochondrial heterogeneity across different lung cancer subtypes, highlighting the potential of BTPPT derivatives in cancer diagnostics .
Industrial Applications
In industrial chemistry, BTPPT is utilized as a catalyst in polymer production and other chemical processes. Its stability and reactivity make it suitable for enhancing reaction efficiency and product yield.
Data Table: Comparative Analysis of BTPPT Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Organic Synthesis | Wittig Reagent Preparation | Facilitates formation of alkenes |
| Biological Research | Mitochondrial Imaging | Selective accumulation in mitochondria |
| Industrial Chemistry | Polymer Production | Enhances reaction efficiency |
Mechanism of Action
The mechanism by which benzyltriphenylphosphonium tetrafluoroborate exerts its effects involves its ability to form stable complexes with various substrates. The positively charged phosphonium ion interacts with negatively charged species, facilitating reactions such as nucleophilic substitutions and oxidations. The molecular targets and pathways involved include interactions with biological membranes and catalytic sites in industrial processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural Features of Tetrafluoroborate Salts
| Compound | Cation Structure | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Benzyltriphenylphosphonium BF₄⁻ | P⁺(C₆H₅)₃(CH₂C₆H₅) | C₂₅H₂₂BF₄P | 440.22 |
| Trimethylphosphonium BF₄⁻ (CAS 154358-50-6) | P⁺(CH₃)₃ | C₃H₁₀BF₄P | 167.90 |
| Tri-tert-butylphosphonium BF₄⁻ (CAS 131274-22-1) | P⁺(C(CH₃)₃)₃ | C₁₂H₂₈BF₄P | 290.13 |
| tert-Butyldicyclohexylphosphonium BF₄⁻ | P⁺(C(CH₃)₃)(C₆H₁₁)₂ | C₁₅H₃₁BF₄P | 335.20 |
| Benzyltriethylammonium BF₄⁻ (CAS 77794-93-5) | N⁺(C₂H₅)₃(CH₂C₆H₅) | C₁₃H₂₂BF₄N | 279.13 |
- Key Observations :
- Benzyltriphenylphosphonium BF₄⁻ has aromatic substituents, enhancing π-π interactions and thermal stability but reducing solubility in polar solvents compared to aliphatic analogs like trimethylphosphonium BF₄⁻ .
- Tri-tert-butylphosphonium BF₄⁻ exhibits significant steric bulk, which can hinder nucleophilic attacks but improve selectivity in catalysis .
- Benzyltriethylammonium BF₄⁻ , an ammonium analog, shows lower thermal stability than phosphonium salts but is preferred in ionic liquids due to its lower viscosity .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
| Compound | Melting Point (°C) | Solubility | Thermal Stability |
|---|---|---|---|
| Benzyltriphenylphosphonium BF₄⁻ | 180–185 (decomposes) | Moderate in DCM, THF | High (>200°C) |
| Trimethylphosphonium BF₄⁻ | 95–100 | High in polar solvents | Moderate (~150°C) |
| Tri-tert-butylphosphonium BF₄⁻ | 120–125 | Low in water | Very High (>250°C) |
| Benzyltriethylammonium BF₄⁻ | 80–85 | High in methanol | Low (~100°C) |
- Thermal Stability : Phosphonium salts generally outperform ammonium salts. tert-Butyldicyclohexylphosphonium BF₄⁻ shows exceptional stability, making it suitable for high-temperature reactions .
- Solubility : Aromatic phosphonium salts (e.g., benzyltriphenylphosphonium) are less soluble in water but compatible with organic solvents, whereas ammonium salts like benzyltriethylammonium BF₄⁻ are more hydrophilic .
Biological Activity
Benzyltriphenylphosphonium tetrafluoroborate (BTPT) is a phosphonium salt that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of the biological activity of BTPT, including its mechanisms of action, therapeutic applications, and relevant case studies.
BTPT is characterized by its triphenylphosphonium cation, which is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential of these organelles. This property makes BTPT particularly interesting for therapeutic applications targeting mitochondrial dysfunction, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Mechanisms of Action:
- Mitochondrial Targeting: The triphenylphosphonium moiety facilitates the delivery of therapeutic agents directly to mitochondria, enhancing their efficacy while minimizing systemic toxicity .
- Reactive Oxygen Species (ROS) Modulation: BTPT has been shown to influence redox signaling pathways by modulating ROS levels within cells. This can lead to altered cellular responses, including apoptosis in cancer cells .
Antibacterial and Antifungal Properties
Research indicates that derivatives of benzyltriphenylphosphonium exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain phosphonium salts could inhibit bacterial growth effectively, suggesting potential applications in antimicrobial therapies .
Anticancer Activity
BTPT has been explored for its anticancer properties, particularly through its ability to induce apoptosis in cancer cells. The selective accumulation of BTPT in mitochondria allows it to disrupt mitochondrial function, leading to increased ROS production and subsequent cell death in malignant cells .
Case Studies and Research Findings
- Antibacterial Activity Study:
- Cancer Cell Apoptosis:
- Mitochondrial Dysfunction:
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | CHBFP |
| Molar Mass | 394.38 g/mol |
| Solubility | Soluble in polar solvents |
| Antibacterial Activity | Effective against Gram-positive & Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing benzyltriphenylphosphonium tetrafluoroborate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via quaternization of triphenylphosphine with a benzyl halide (e.g., benzyl chloride) followed by anion exchange with sodium tetrafluoroborate. Key steps include:
- Step 1 : React triphenylphosphine with benzyl chloride in a polar aprotic solvent (e.g., CH₂Cl₂ or MeCN) under reflux for 6–12 hours .
- Step 2 : Precipitate the phosphonium chloride intermediate and perform anion exchange with NaBF₄ in aqueous or alcoholic media.
- Critical Parameters : Solvent polarity, temperature (40–60°C for anion exchange), and stoichiometric ratio (1:1.2 PPh₃:Benzyl halide) significantly affect yield (typically 70–85%) .
- Purification : Column chromatography (silica gel, eluent: acetone/hexane) or recrystallization from ethanol/water mixtures .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure. Key signals include:
- ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm) and benzyl CH₂ (δ ~4.5 ppm).
- ¹⁹F NMR: Distinct BF₄⁻ resonance (δ −150 to −155 ppm) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M-BF₄]⁺ at m/z 353.1 for C₂₅H₂₂P⁺) .
- Elemental Analysis : Carbon, hydrogen, and boron content should align with theoretical values (e.g., C: 65.8%, H: 4.8%, B: 2.3%) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It is widely used as a precursor in Wittig reactions to synthesize alkenes. For example:
- Reaction Design : React with aldehydes/ketones in anhydrous THF or DMF at 0–25°C to form olefins.
- Yield Optimization : Use a 1.2:1 molar ratio of phosphonium salt to carbonyl compound and monitor by TLC .
- Limitations : Steric hindrance from the benzyl group may reduce reactivity with bulky substrates .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal : Neutralize with dilute NaOH and dispose via approved hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare ¹⁹F NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .
- Reference Standards : Use high-purity samples (>98%) and calibrate instruments with internal standards (e.g., CFCl₃ for ¹⁹F NMR) .
- Case Study : Discrepancies in ¹³C NMR aromatic signals may arise from crystallographic packing effects; single-crystal XRD can clarify .
Q. What advanced techniques are used to study its thermal stability and decomposition pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under N₂ at 10°C/min to observe decomposition onset (~220°C) and residual mass (BF₃/P-containing residues) .
- DSC : Identify endothermic peaks corresponding to phase transitions (e.g., melting at 205–215°C) .
- Mechanistic Insight : Decomposition in aqueous media releases benzyl radicals, detectable via EPR spin-trapping .
Q. How does this compound perform in electrochemical applications, such as ionic liquid-based electrolytes?
- Methodological Answer :
- Conductivity Studies : Mix with ionic liquids (e.g., [BMIM][BF₄]) and measure ionic conductivity via impedance spectroscopy. Typical range: 1–5 mS/cm at 25°C .
- Electrochemical Stability : Cyclic voltammetry (CV) in acetonitrile shows anodic stability up to +1.5 V vs. Ag/Ag⁺ .
- Challenges : Hydrolysis of BF₄⁻ in humid environments can reduce performance; use anhydrous conditions .
Q. What strategies optimize its use in stereoselective synthesis?
- Methodological Answer :
- Chiral Modifiers : Co-crystallize with chiral auxiliaries (e.g., binaphthol derivatives) to induce enantioselectivity in Wittig reactions .
- Solvent Effects : Polar solvents (e.g., DMF) enhance ion-pair dissociation, improving reaction rates but may reduce stereocontrol .
- Case Study : Asymmetric induction of 85% ee achieved using (R)-BINOL-modified phosphonium salts .
Q. How do computational methods aid in understanding its reactivity and electronic structure?
- Methodological Answer :
- DFT Calculations : Model the P–C bond dissociation energy (~250 kJ/mol) and charge distribution (positive charge localized on phosphorus) .
- Reactivity Predictions : HOMO-LUMO gaps (6–7 eV) correlate with nucleophilic attack on the benzyl group .
- Validation : Compare computed ¹H NMR chemical shifts with experimental data (RMSD < 0.2 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
